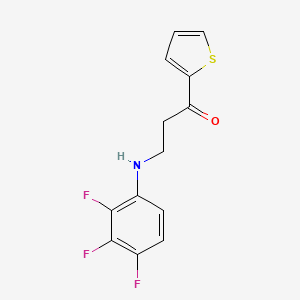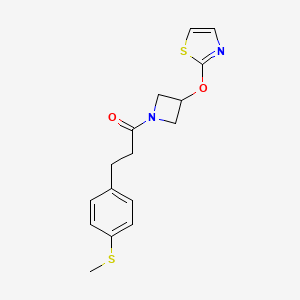![molecular formula C11H9Br2NO3S B2874013 2,5-dibromo-N-[(furan-2-yl)methyl]benzene-1-sulfonamide CAS No. 459185-93-4](/img/structure/B2874013.png)
2,5-dibromo-N-[(furan-2-yl)methyl]benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dibromo-N-[(furan-2-yl)methyl]benzene-1-sulfonamide is a chemical compound with the molecular formula C11H9Br2NO3S It is characterized by the presence of two bromine atoms, a furan ring, and a benzenesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-N-[(furan-2-yl)methyl]benzene-1-sulfonamide typically involves the bromination of a precursor compound followed by the introduction of the furan-2-ylmethyl group. One common method involves the reaction of 2,5-dibromobenzenesulfonyl chloride with furan-2-ylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,5-dibromo-N-[(furan-2-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The furan ring and sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the furan ring.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the sulfonamide group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the furan ring and sulfonamide group, respectively.
Aplicaciones Científicas De Investigación
2,5-dibromo-N-[(furan-2-yl)methyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,5-dibromo-N-[(furan-2-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The bromine atoms and sulfonamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-dibromo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
- 2,5-dibromo-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide
Uniqueness
2,5-dibromo-N-[(furan-2-yl)methyl]benzene-1-sulfonamide is unique due to the presence of both bromine atoms and the furan-2-ylmethyl group. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds. The presence of the furan ring, in particular, enhances its potential for π-π interactions and its overall reactivity in various chemical reactions.
Propiedades
IUPAC Name |
2,5-dibromo-N-(furan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2NO3S/c12-8-3-4-10(13)11(6-8)18(15,16)14-7-9-2-1-5-17-9/h1-6,14H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMWNOSTYXIWQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{4-[2-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2873930.png)
![(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid](/img/structure/B2873931.png)
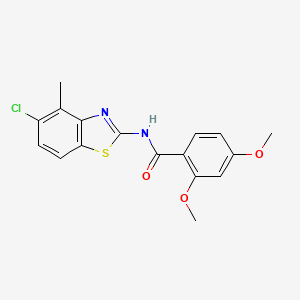
![3-[({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]pyridine](/img/structure/B2873935.png)
![(Z)-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2873938.png)
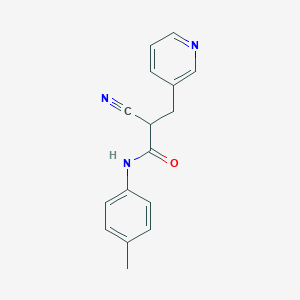
![n-(1-Cyano-1-cyclopropylethyl)-2-[2-(4,5,6,7-tetrahydro-1h-1,3-benzodiazol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2873940.png)
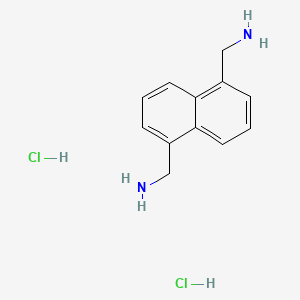
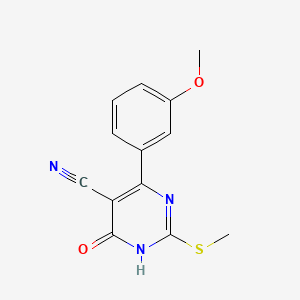
![8-methyl-4-oxo-N-(4-(trifluoromethyl)phenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2873947.png)
![5-fluoro-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2873949.png)
![1'-(2-((Tetrahydrothiophen-3-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2873951.png)
